molecular formula C12H14N4O2 B13011609 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid

1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid

Cat. No.: B13011609
M. Wt: 246.27 g/mol
InChI Key: RZQJUORSHNEMTG-UHFFFAOYSA-N
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Description

1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid is a complex organic compound featuring a fused heterocyclic structure.

Preparation Methods

The synthesis of 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid involves multiple steps, often starting from pyrrole derivatives. Common synthetic routes include:

Industrial production methods often involve optimizing these synthetic routes to increase yield and reduce costs. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets. In the case of kinase inhibition, the compound binds to the ATP-binding site of kinases, preventing their activation and subsequent signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and survival . Additionally, as an antiviral agent, it can inhibit viral RNA polymerase, preventing viral replication .

Comparison with Similar Compounds

1-(Pyrrolo[1,2-d][1,2,4]triazin-1-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct biological activities and make it a valuable scaffold in drug development.

Properties

Molecular Formula

C12H14N4O2

Molecular Weight

246.27 g/mol

IUPAC Name

1-pyrrolo[1,2-d][1,2,4]triazin-1-ylpiperidine-4-carboxylic acid

InChI

InChI=1S/C12H14N4O2/c17-12(18)9-3-6-15(7-4-9)11-10-2-1-5-16(10)8-13-14-11/h1-2,5,8-9H,3-4,6-7H2,(H,17,18)

InChI Key

RZQJUORSHNEMTG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NN=CN3C2=CC=C3

Origin of Product

United States

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